molecular formula C13H21ClN2O2 B3969953 2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride

2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride

Cat. No. B3969953
M. Wt: 272.77 g/mol
InChI Key: OGSNDPNFWLACSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It was first synthesized in 1953 and has since been used for agricultural and domestic purposes.

Mechanism of Action

Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have both acute and chronic effects on the nervous system of insects. Acute effects include hyperactivity, tremors, and convulsions, while chronic effects include reduced growth and reproduction. In humans, 2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride exposure can cause symptoms such as nausea, vomiting, and headaches. Long-term exposure has been associated with an increased risk of cancer.

Advantages and Limitations for Lab Experiments

Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and has a broad spectrum of activity against a wide range of insects. However, it is also highly toxic to non-target organisms, including humans and wildlife, and can have long-term effects on the environment.

Future Directions

Future research on 2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride should focus on developing safer and more effective alternatives to this insecticide. This could include the development of new compounds that target specific pests or the use of alternative pest control methods such as biological control or integrated pest management. Additionally, more research is needed to understand the long-term effects of this compound exposure on human health and the environment. Overall, the goal should be to find sustainable and environmentally friendly solutions for pest control.
In conclusion, this compound is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by inhibiting the activity of the enzyme acetylcholinesterase and has both acute and chronic effects on the nervous system of insects. While this compound has advantages for lab experiments, it also has limitations due to its toxicity to non-target organisms. Future research should focus on developing safer and more effective alternatives to this insecticide.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties and has been used for controlling pests in agriculture, forestry, and public health. It has also been used for studying the effects of cholinesterase inhibition on the nervous system. Carbaryl has been shown to have a broad spectrum of activity against a wide range of insects, including aphids, beetles, and caterpillars.

properties

IUPAC Name

[2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10-6-7-12(17-13(16)15(4)5)11(8-10)9-14(2)3;/h6-8H,9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSNDPNFWLACSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)N(C)C)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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